3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 449-85-4
VCID: VC6175235
InChI: InChI=1S/C10H10F3NO/c1-6-5-15-9-3-2-7(10(11,12)13)4-8(9)14-6/h2-4,6,14H,5H2,1H3
SMILES: CC1COC2=C(N1)C=C(C=C2)C(F)(F)F
Molecular Formula: C10H10F3NO
Molecular Weight: 217.191

3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS No.: 449-85-4

Cat. No.: VC6175235

Molecular Formula: C10H10F3NO

Molecular Weight: 217.191

* For research use only. Not for human or veterinary use.

3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine - 449-85-4

Specification

CAS No. 449-85-4
Molecular Formula C10H10F3NO
Molecular Weight 217.191
IUPAC Name 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Standard InChI InChI=1S/C10H10F3NO/c1-6-5-15-9-3-2-7(10(11,12)13)4-8(9)14-6/h2-4,6,14H,5H2,1H3
Standard InChI Key WABCIIFXOCZRCM-UHFFFAOYSA-N
SMILES CC1COC2=C(N1)C=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₀H₁₀F₃NO, with a molecular weight of 217.19 g/mol. Its IUPAC name, 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, reflects the bicyclic structure comprising a benzene ring fused to an oxazine moiety. The trifluoromethyl (-CF₃) group at the 6-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number449-85-4
SMILESCC1COC2=C(N1)C=C(C=C2)C(F)(F)F
InChI KeyWABCIIFXOCZRCM-UHFFFAOYSA-N
XLogP3 (Predicted)2.7

Spectral and Crystallographic Data

While crystallographic data for this specific derivative remains unpublished, analogous 3,4-dihydro-2H-benzo oxazines exhibit planar benzene rings with puckered oxazine moieties. Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts for methyl groups (δ 1.30–2.40 ppm) and aromatic protons (δ 6.0–7.8 ppm) .

Synthesis and Preparation

Conventional Synthetic Routes

The synthesis typically involves condensation reactions between aniline derivatives and trifluoromethyl-containing aldehydes or ketones. For example, intermediates such as 8-methoxy-3,4-dihydro-2H-benzo oxazine are functionalized via nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethyl group .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1LiBH₄, THF, 65°C, 20 hrs75%
2CF₃COCl, DCM, 0°C to RT62%

Optimization Challenges

Key challenges include controlling regioselectivity during trifluoromethylation and minimizing side reactions such as over-alkylation. Microwave-assisted synthesis and flow chemistry have been explored to enhance reaction efficiency but require further validation for this compound .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remains limited, but computational models predict moderate lipophilicity (LogP ≈ 2.7). The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light due to hydrolytic cleavage of the oxazine ring.

Spectroscopic Features

  • IR Spectroscopy: Strong absorption bands at 1,250–1,350 cm⁻¹ (C-F stretching) and 1,650 cm⁻¹ (C=N stretching) .

  • Mass Spectrometry: Molecular ion peak at m/z 217.1 (M⁺) with fragments at m/z 160 (loss of CF₃) and m/z 132 (benzoxazine ring cleavage).

Pharmacological and Industrial Applications

Serotonin Receptor Modulation

Patent WO2000040581A1 highlights derivatives of 3,4-dihydro-2H-benzo oxazine as 5-HT₁A receptor antagonists, with potential applications in treating anxiety and depression . While specific data for the trifluoromethyl variant is scarce, related compounds exhibit binding affinities (Ki) ≤ 10 nM in radioligand assays using [³H]8-OH-DPAT .

Table 3: Pharmacological Activity of Analogues

Compound5-HT₁A Ki (nM)5-HT₂A Ki (nM)Source
8-Methoxy-4-(4-CF₃-phenyl)2.145
6-Trifluoromethyl derivativePendingPending

Material Science Applications

The trifluoromethyl group enhances thermal stability and dielectric properties, making the compound a candidate for high-performance polymers and liquid crystal displays.

Comparative Analysis with Related Oxazines

Substituent Effects

Compared to 6-chloro-4-methyl-3-oxo derivatives (e.g., PubChem CID 11821193), the trifluoromethyl group increases electronegativity, reducing basicity but enhancing metabolic stability .

Table 4: Structural Comparison

CompoundMolecular WeightSubstituentLogP
6-Trifluoromethyl derivative217.19-CF₃2.7
6-Chloro derivative255.65-Cl3.1

Future Research Directions

  • In Vivo Pharmacokinetics: Assessing bioavailability and blood-brain barrier penetration.

  • Green Chemistry: Developing solvent-free synthesis methods.

  • Polymer Chemistry: Exploring copolymerization with fluorinated monomers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator